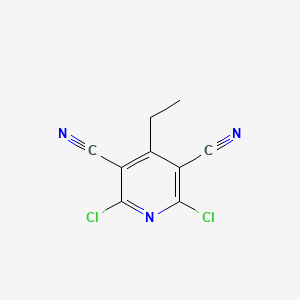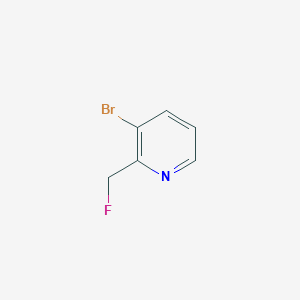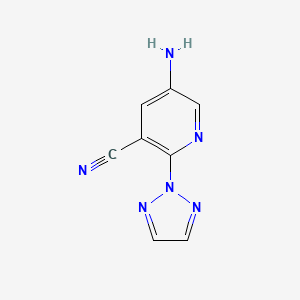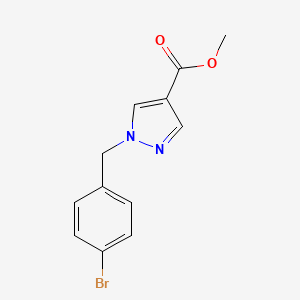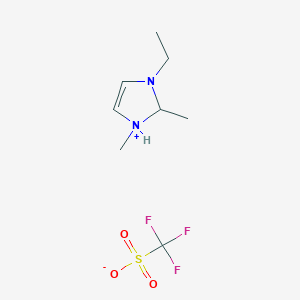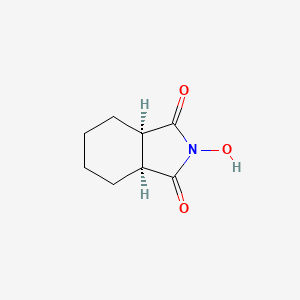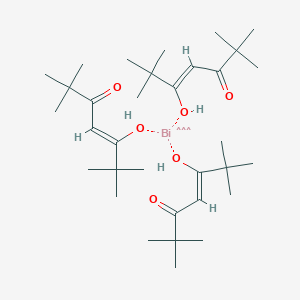
trans-Bis(tri-n-butylphosphine)nickel(II) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bis(tri-n-butylphosphine)nickel(II) bromide: is an organometallic compound with the chemical formula C24H54Br2NiP2. It is a coordination complex where nickel is bonded to two tri-n-butylphosphine ligands and two bromide ions. This compound is known for its role in catalysis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(tri-n-butylphosphine)nickel(II) bromide typically involves the reaction of nickel(II) bromide with tri-n-butylphosphine in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Bis(tri-n-butylphosphine)nickel(II) bromide can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: It can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various ligands such as phosphines, amines, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Scientific Research Applications
Chemistry: trans-Bis(tri-n-butylphosphine)nickel(II) bromide is widely used as a catalyst in various organic synthesis reactions. It is particularly effective in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules can indirectly contribute to pharmaceutical research and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism by which trans-Bis(tri-n-butylphosphine)nickel(II) bromide exerts its effects involves the coordination of the nickel center with the tri-n-butylphosphine ligands and bromide ions. This coordination creates an active catalytic site that can facilitate various chemical transformations. The nickel center can undergo changes in oxidation state, allowing it to participate in redox reactions and form new bonds with other molecules.
Comparison with Similar Compounds
- trans-Bis(triethylphosphine)nickel(II) bromide
- trans-Bis(triphenylphosphine)nickel(II) bromide
- Dibromobis(tributylphosphine)nickel(II)
Comparison: While these compounds share a similar nickel-phosphine-bromide structure, their reactivity and applications can vary based on the specific phosphine ligands attached to the nickel center. For example, trans-Bis(tri-n-butylphosphine)nickel(II) bromide may exhibit different solubility, stability, and catalytic properties compared to its triethylphosphine or triphenylphosphine counterparts. The choice of ligand can influence the compound’s effectiveness in specific reactions and its suitability for various applications.
Properties
IUPAC Name |
dibromonickel;tributylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Br2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
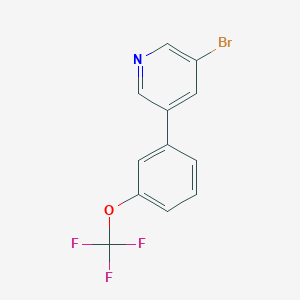
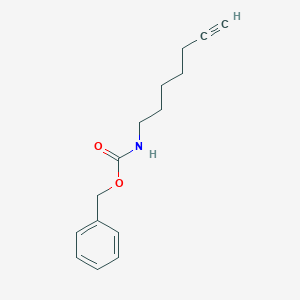
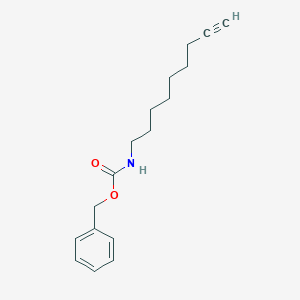
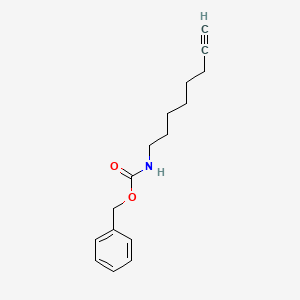
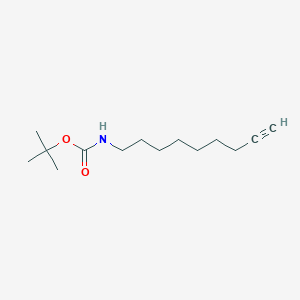
![Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)
